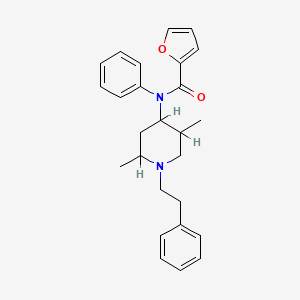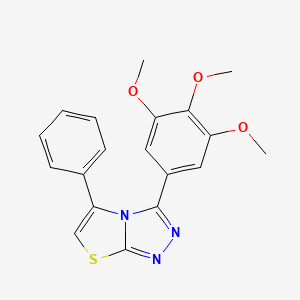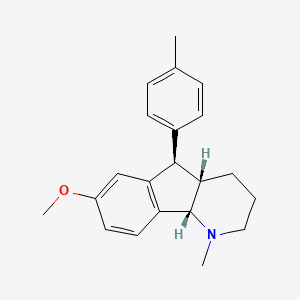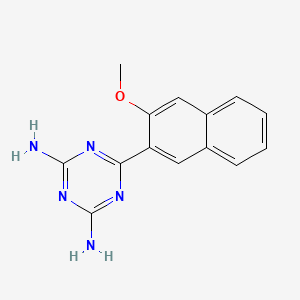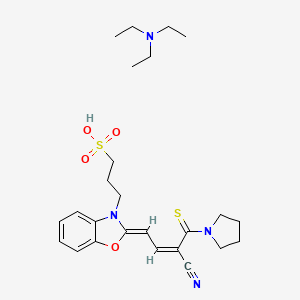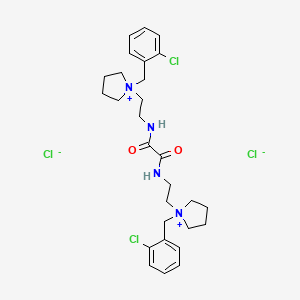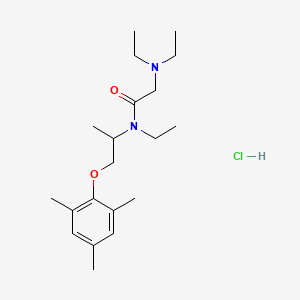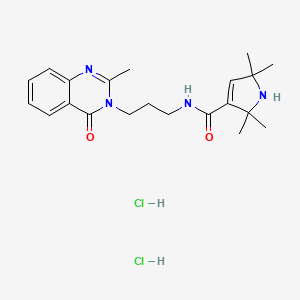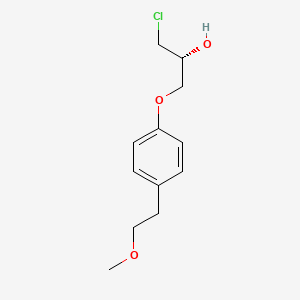
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine is a compound belonging to the phenothiazine class, which is known for its diverse pharmacological properties. Phenothiazines are heterocyclic compounds containing nitrogen and sulfur in their structure. This particular compound has been studied for its potential neuroprotective effects and its ability to interact with various biological targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine typically involves the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)sarcosine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
化学反应分析
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazine derivatives.
科学研究应用
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its neuroprotective effects and its ability to inhibit excitotoxic actions at neuronal excitatory amino acid receptor sites.
Medicine: Potential therapeutic agent for conditions such as stroke, cardiac arrest, and neurodegenerative diseases.
Industry: Used in the development of stimuli-responsive polymers and as a component in drug delivery systems
作用机制
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine involves its interaction with neuronal excitatory amino acid receptor sites. The compound acts as an antagonist, inhibiting the excitotoxic actions of endogenous amino acids like glutamate. This inhibition helps protect neurons from damage caused by conditions such as anoxia or ischemia .
相似化合物的比较
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Used as a photoinitiator and in drug delivery systems.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Known for its anticancer properties and ability to intercalate DNA
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine is unique due to its specific neuroprotective properties and its ability to inhibit excitotoxic actions at neuronal receptor sites. This makes it a promising candidate for therapeutic applications in neurodegenerative diseases and conditions involving neuronal damage .
属性
CAS 编号 |
95948-30-4 |
|---|---|
分子式 |
C19H23N3OS |
分子量 |
341.5 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethyl-methylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C19H23N3OS/c1-20(2)12-13-21(3)14-19(23)22-15-8-4-6-10-17(15)24-18-11-7-5-9-16(18)22/h4-11H,12-14H2,1-3H3 |
InChI 键 |
AXKCZGIBVNCQJN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


